3-(3,4-dihydro-2H-chromen-3-yl)-1-[(4,5-dimethoxy-2-methylphenyl)methyl]-1-methylurea
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Overview
Description
3-(3,4-Dihydro-2H-chromen-3-yl)-1-[(4,5-dimethoxy-2-methylphenyl)methyl]-1-methylurea is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-2H-chromen-3-yl)-1-[(4,5-dimethoxy-2-methylphenyl)methyl]-1-methylurea typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Attachment of the Urea Group: The urea group is introduced by reacting the chromene derivative with an isocyanate compound under mild conditions.
Final Coupling: The final step involves coupling the chromene-urea intermediate with 4,5-dimethoxy-2-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the urea group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-(3,4-Dihydro-2H-chromen-3-yl)-1-[(4,5-dimethoxy-2-methylphenyl)methyl]-1-methylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3,4-dihydro-2H-chromen-3-yl)-1-[(4,5-dimethoxy-2-methylphenyl)methyl]-1-methylurea involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.
Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydro-2H-chromen-3-yl)-1-phenylurea: Similar structure but lacks the dimethoxy and methyl groups on the phenyl ring.
3-(3,4-Dihydro-2H-chromen-3-yl)-1-(4-methoxyphenyl)urea: Contains a single methoxy group on the phenyl ring.
Uniqueness
The presence of the 4,5-dimethoxy-2-methylphenyl group in 3-(3,4-dihydro-2H-chromen-3-yl)-1-[(4,5-dimethoxy-2-methylphenyl)methyl]-1-methylurea provides unique steric and electronic properties, potentially enhancing its biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
3-(3,4-dihydro-2H-chromen-3-yl)-1-[(4,5-dimethoxy-2-methylphenyl)methyl]-1-methylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-14-9-19(25-3)20(26-4)11-16(14)12-23(2)21(24)22-17-10-15-7-5-6-8-18(15)27-13-17/h5-9,11,17H,10,12-13H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBQBQQHHNMWOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CN(C)C(=O)NC2CC3=CC=CC=C3OC2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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